ethyl 2-[[2-[[4-(3-chlorophenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and an alcohol. They are characterized by a carbonyl adjacent to an ether group .
Synthesis Analysis
Esters can be formed through a reaction known as esterification. In this process, a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst .Molecular Structure Analysis
The structure of esters includes a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis
Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . Hydrolysis, literally “splitting with water,” is a common reaction for esters, and it is catalyzed by either an acid or a base .Physical and Chemical Properties Analysis
The physical and chemical properties of esters depend on their structure. They are often responsible for the characteristic fragrances of fruits and flowers .Scientific Research Applications
Synthesis and Dye Applications
Compounds with a thiophene base, such as ethyl 2-aminothiophene derivatives, have been synthesized for application as disperse dyes. These derivatives demonstrate good coloration and fastness properties on polyester, highlighting their utility in textile dyeing processes (Sabnis & Rangnekar, 1989).
Pharmaceutical Research
In pharmaceutical research, derivatives of benzo[b]thiophen have been explored for their potential biological activities. For example, pharmacological studies have been conducted on various substituted amines and thiouronium salts of ethyl benzo[b]thiophen carboxylate to assess their potential therapeutic applications (Chapman et al., 1971).
Antibacterial and Antifungal Agents
New quinazoline derivatives, structurally related to thiophene-based compounds, have been synthesized and evaluated for their antibacterial and antifungal activities, showcasing the potential of thiophene derivatives in developing new antimicrobial agents (Desai et al., 2007).
Mechanism of Action
The mechanism of action of an ester depends on its specific structure and the environment in which it is present. For example, in acidic hydrolysis, water splits the ester bond. The H of water joins to the oxygen atom in the OR part of the original ester, and the OH of water joins to the carbonyl carbon atom .
Properties
IUPAC Name |
ethyl 2-[[2-[[4-(3-chlorophenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClN6O6S2/c1-3-42-28(39)25-20-8-5-9-22(20)44-27(25)32-24(37)15-43-29-34-33-23(35(29)19-7-4-6-18(30)13-19)14-31-26(38)17-11-10-16(2)21(12-17)36(40)41/h4,6-7,10-13H,3,5,8-9,14-15H2,1-2H3,(H,31,38)(H,32,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGMVLBTQREZQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)C5=CC(=C(C=C5)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClN6O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.